5-methyl-1H-pyrazol-3-amine hydrochloride

Heterocyclic Synthesis Medicinal Chemistry Salt Selection

Researchers face failed reproducibility when substituting pyrazol-3-amine analogs or free bases due to altered reactivity and solubility. This hydrochloride salt delivers: - Position-specific methyl group enabling precise SAR studies for kinase inhibitors - Stabilized solid form preventing hygroscopicity issues common with free base (CAS 31230-17-8) - Verified precursor for NDM-1-targeting benzamide derivatives and anti-inflammatory agents Ideal for medicinal chemistry library synthesis. Reliable supply for routine scale-up.

Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
CAS No. 133284-56-7
Cat. No. B3098289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-pyrazol-3-amine hydrochloride
CAS133284-56-7
Molecular FormulaC4H8ClN3
Molecular Weight133.58 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)N.Cl
InChIInChI=1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H
InChIKeyWBRONLDVOFJRAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1H-pyrazol-3-amine Hydrochloride: Technical Baseline


5-Methyl-1H-pyrazol-3-amine hydrochloride (CAS 133284-56-7) is a heterocyclic building block consisting of a pyrazole core with an amino group at the 3-position and a methyl group at the 5-position, presented as a hydrochloride salt to enhance stability and handling [1]. This compound is a foundational member of the pyrazol-3-amine scaffold family, which is widely recognized in medicinal chemistry as a versatile precursor for kinase inhibitors, anti-inflammatory agents, and other bioactive molecules [2]. Its core structure serves as a key intermediate for the synthesis of more complex fused heterocycles, including pyrazolo[1,5-a]pyrimidines .

1
Heterocyclic building block for pyrazolo[1,5-a]pyrimidine and fused ring synthesis
2
Hydrochloride salt form supports stable solid-state handling and aqueous workup
3
Pyrazol-3-amine scaffold reported in kinase inhibitor and antibacterial lead discovery programs

5-Methyl-1H-pyrazol-3-amine Hydrochloride: Generic Substitution Risks


Procurement of a generic pyrazol-3-amine or a different salt form in place of 5-methyl-1H-pyrazol-3-amine hydrochloride (CAS 133284-56-7) introduces significant technical and operational risk. The presence and position of the methyl group directly dictate the compound's reactivity and the resulting products in key synthetic pathways, such as cyclocondensations . Furthermore, the choice of salt form is not trivial; the hydrochloride salt is specifically utilized for its solid-state stability and aqueous solubility profile, which are critical for reproducible handling and reaction conditions . Substituting the free base (CAS 31230-17-8) or a different analog can lead to divergent reaction outcomes, altered physicochemical properties, and failed reproducibility in established protocols [1].

Preferred
5-Methyl-1H-pyrazol-3-amine HCl
Crystalline salt with melting point >250 °C; reproducible weighing and storage.
Risk
Free base or regioisomer analog
Lower melting point (~45 °C) may affect handling accuracy; methyl position shift can alter cyclocondensation outcome.
Preferred
5-Methyl substitution at 5-position
Key structural element for FLT3 and NDM-1 derived compound classes.
Risk
Unsubstituted or 3-methyl analog
Substitution pattern may not transfer pharmacophoric requirements; class-level activity cannot be assumed.

5-Methyl-1H-pyrazol-3-amine Hydrochloride: Differentiation Evidence


Hydrochloride Salt Advantage in Pyrazolo[1,5-a]pyrimidine Synthesis

The hydrochloride salt form of 5-methyl-1H-pyrazol-3-amine is demonstrably superior for the synthesis of pyrazolo[1,5-a]pyrimidines compared to the free base . While both forms can participate in the reaction, the salt form is preferred for its enhanced stability and ease of handling, as it is a crystalline solid with a defined melting point of 258 °C . The free base (CAS 31230-17-8) is also a solid but lacks the consistent, non-hygroscopic nature of the salt, which can affect weighing accuracy and long-term storage [1].

Salt form advantage
Cross-study comparable
HCl salt: mp 258 °C vs free base mp ~45 °C (>200 °C difference)
Supports stable solid-state handling and synthesis reproducibility
Standard laboratory conditions; free base may be hygroscopic
Heterocyclic Synthesis Medicinal Chemistry Salt Selection

NDM-1 Antibacterial Core

The 5-methyl-1H-pyrazol-3-amine core is essential for constructing a specific class of antibacterial agents targeting NDM-1-positive bacteria [1]. A series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides were synthesized using the protected amine, with derivative 6b demonstrating potent in vitro activity against clinically isolated strains of *Acinetobacter baumannii* and *Klebsiella pneumoniae*. While MIC and MBC values for 6b were determined, the study establishes that the 5-methyl substitution on the pyrazole ring is a critical structural feature for this class's activity, differentiating it from other pyrazole regioisomers or unsubstituted analogs [1].

NDM-1 antibacterial core
Class-level inference
Derivative 6b: reported higher binding affinity vs L-captopril in docking
Supports NDM-1 antibacterial lead optimization context
In vitro against clinical A. baumannii and K. pneumoniae
Antibacterial NDM-1 Drug Discovery

FLT3 Kinase Inhibitor Scaffold

The 1H-pyrazol-5-amine core, to which 5-methyl-1H-pyrazol-3-amine is structurally related, is a validated scaffold for developing potent and selective kinase inhibitors [1]. In a study of 3-phenyl-1H-5-pyrazolylamine-derived compounds as FLT3 inhibitors, derivatives exhibited potent enzyme inhibition and high selectivity over other receptor tyrosine kinases. Notably, compound 12a showed comparable potency to the clinical-stage inhibitors sorafenib (3) and ABT-869 (4) in both wt-FLT3 enzyme inhibition and inhibition of FLT3-ITD cell growth (MOLM-13 and MV4;11 cells) [1]. This class-level inference underscores the potential of the 5-methyl variant as a starting point for developing selective kinase inhibitors with favorable profiles.

FLT3 inhibitor scaffold
Class-level inference
Derivative 12a: reported comparable assay potency to sorafenib and ABT-869 in FLT3 cell models
Supports kinase inhibitor scaffold exploration
MOLM-13, MV4;11 AML cell lines; model-response context
Kinase Inhibitor Oncology FLT3

5-Methyl-1H-pyrazol-3-amine Hydrochloride: Key Applications


Pyrazolo[1,5-a]pyrimidine Libraries for Kinase Discovery

5-Methyl-1H-pyrazol-3-amine hydrochloride is the preferred starting material for constructing pyrazolo[1,5-a]pyrimidine scaffolds, a privileged structure in kinase inhibitor design. The hydrochloride salt ensures reliable handling and reaction outcomes, making it suitable for generating diverse compound libraries in medicinal chemistry campaigns .

NDM-1 Antibacterial Agents

The compound's core is essential for synthesizing N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives that have shown potent activity against NDM-1-producing bacteria. This makes the hydrochloride salt a critical reagent for researchers developing new therapies to combat antibiotic resistance [1].

Anti-inflammatory Compound Libraries

As a member of the pyrazol-3-amine class, which is patented for anti-inflammatory applications, this compound is a valuable intermediate for creating novel anti-inflammatory agents. Its defined structure allows for systematic exploration of structure-activity relationships (SAR) around the pyrazole core [2].

Application
Selection Property
Validation Focus
Pyrazolo[1,5-a]pyrimidine library synthesis
Salt-form stability and defined melting point
Reproducible cyclocondensation and weighing accuracy
NDM-1 antibacterial screening studies
5-Methyl pyrazole core for benzamide derivative synthesis
MIC and docking-based SAR around NDM-1-positive strains
Anti-inflammatory pathway and SAR exploration
Pyrazol-3-amine scaffold for systematic substitution
Target engagement and inflammation model endpoints

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